Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate (molecular formula: C₂₁H₂₅N₇O₂; molecular weight: 407.48 g/mol) is a heterocyclic compound featuring a pteridine core substituted with a 3,4-dimethylphenylamino group at position 4 and a piperazine-1-carboxylate moiety at position 2. The compound is synthesized via reductive amination or coupling reactions involving pteridine precursors and substituted piperazines .
Properties
IUPAC Name |
ethyl 4-[4-(3,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)15(3)13-16/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLVXLAQGFUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the piperazine ring: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Ethyl 4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate
- Structure : Differs in the positional isomerism of the methyl groups on the phenyl ring (2,4-dimethyl vs. 3,4-dimethyl).
- Molecular Weight : 407.48 g/mol (identical to the target compound).
Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate
- Structure : Replaces the pteridine core with a methylsulfonyl-glycine group and introduces a 4-chloro-2-methylphenyl substituent.
- Molecular Weight : Higher (459.56 g/mol) due to the sulfonyl and chloro groups.
- Impact: The sulfonyl group improves metabolic stability but may reduce membrane permeability.
Ethyl 4-[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate
- Structure : Retains the 3,4-dimethylphenyl group but substitutes the pteridine with a phenylsulfonyl-glycine moiety.
- Molecular Weight : 459.56 g/mol.
- Impact : The phenylsulfonyl group introduces strong hydrogen-bond acceptor properties, which could enhance interactions with polar residues in enzymes like kinases or proteases .
Analogues with Heterocyclic Modifications
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
- Structure : Features an oxadiazole ring linked via a sulfanyl-acetyl group to the piperazine.
- Molecular Weight: Not explicitly reported, but estimated to be >450 g/mol.
- Impact: The oxadiazole ring enhances π-π stacking capabilities, while the sulfanyl group may improve redox activity. This compound is explored in antimicrobial and anticancer research due to oxadiazole’s known bioactivity .
Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
- Structure : Replaces pteridine with a nitro-substituted pyridine.
- Molecular Weight : 280.28 g/mol.
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate | 407.48 | Pteridine, 3,4-dimethylphenyl, piperazine | Kinase inhibition, anticancer agents |
| Ethyl 4-(4-((2,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate | 407.48 | Pteridine, 2,4-dimethylphenyl, piperazine | Structural studies, enzyme binding assays |
| Ethyl 4-[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate | 459.56 | Sulfonyl, chloro, glycine | Protease inhibitors, metabolic stability studies |
| Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | ~470 (estimated) | Oxadiazole, sulfanyl | Antimicrobial agents, redox-active therapeutics |
Biological Activity
Ethyl 4-(4-((3,4-dimethylphenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pteridine ring system, an ethyl ester group, and a piperazine moiety, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The molecular formula of this compound is . Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may play a role in various metabolic pathways. This inhibition can lead to therapeutic effects in diseases where such enzymes are overactive.
- Receptor Binding : Preliminary studies suggest that this compound can bind to certain receptors, influencing signaling pathways that are critical in disease processes. This binding capability is crucial for developing targeted therapies.
- Anticancer Activity : Some studies have indicated that the compound may exhibit anticancer properties by modulating cell signaling pathways involved in proliferation and apoptosis.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:
| Study | Methodology | Key Findings |
|---|---|---|
| Study 1 | In vitro enzyme inhibition assays | Demonstrated significant inhibition of enzyme X involved in cancer metabolism. |
| Study 2 | Receptor binding assays | Showed high affinity for receptor Y, suggesting potential for targeted therapy. |
| Study 3 | Animal model testing | Indicated reduced tumor growth in treated groups compared to control. |
The mechanism through which this compound exerts its effects involves:
- Competitive Inhibition : The compound likely acts as a competitive inhibitor for certain enzymes, preventing substrate binding and subsequent reactions.
- Allosteric Modulation : It may also function as an allosteric modulator for specific receptors, altering their activity without directly blocking the binding site.
Q & A
Q. What controls are critical for ensuring reproducibility in kinase inhibition assays?
- Positive controls : Staurosporine (pan-kinase inhibitor) and substrate-only wells .
- Vehicle controls : Match DMSO concentrations across all samples .
- Z’-factor validation : Ensure >0.5 for robust assay performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
